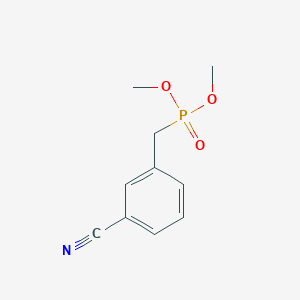
Dimethyl (3-cyanobenzyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (3-cyanobenzyl)phosphonate is a chemical compound with the CAS Number: 287720-52-9 . It has a molecular weight of 225.18 and its IUPAC name is dimethyl 3-cyanobenzylphosphonate . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for Dimethyl (3-cyanobenzyl)phosphonate is1S/C10H12NO3P/c1-13-15(12,14-2)8-10-5-3-4-9(6-10)7-11/h3-6H,8H2,1-2H3 . This code represents the molecular structure of the compound. Chemical Reactions Analysis
While specific chemical reactions involving Dimethyl (3-cyanobenzyl)phosphonate are not detailed in the search results, phosphonates in general can undergo a variety of reactions. For example, a copper-catalyzed reaction of phosphorus nucleophiles with diaryliodonium salts at room temperature can result in a P-C bond formation .Physical And Chemical Properties Analysis
Dimethyl (3-cyanobenzyl)phosphonate is a solid at room temperature . It is stored in a sealed, dry environment .Scientific Research Applications
Synthesis of Structural Units for Antithrombotic Agents
Research has demonstrated the utility of dimethyl phosphonate derivatives in the synthesis of antithrombotic agents. For instance, the acid hydrolysis of O, O-dimethyl 1-(diphenylmethylamino)benzylphosphonate intermediates, formed from the addition of dimethyl phosphite to benzylidenediphenylmethylamines, generates 1-aminobenzylphosphonic acids in good yield, which are used as structural units in antithrombotic tripeptides (Green et al., 1994).
Photo-Arbuzov Rearrangement Studies
Another study focused on the direct ultraviolet irradiation of dimethyl benzyl phosphite, leading predominantly to the photo-Arbuzov product, dimethyl benzylphosphonate. This research highlights the reaction mechanisms and product yields under different conditions, contributing to the understanding of photochemical reactions in organic synthesis (Ganapathy et al., 1999).
Preparation and Study of Dimethyl α-Hydroxyphosphonates
The preparation of dimethyl α-hydroxyphosphonates through the alumina-catalyzed reaction of dimethyl phosphite with various aldehydes has been detailed, including the chemical shift non-equivalence of their diastereotopic methyl ester groups. This synthesis procedure confirms the general utility of dimethyl phosphonate derivatives in organic synthesis (Hudson et al., 2008).
Regioselective Synthesis of Dimethyl Phthalide-3-phosphonates
Dimethyl phthalide-3-phosphonates with various substituents on the benzene ring have been synthesized in a regioselective manner. This synthesis underscores the versatility of dimethyl phosphonate derivatives in creating complex organic molecules with specific functional groups (Watanabe et al., 1993).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing with plenty of soap and water if it comes into contact with skin, and seeking medical advice if exposed or concerned .
Future Directions
While specific future directions for Dimethyl (3-cyanobenzyl)phosphonate are not mentioned in the search results, phosphonates in general have a wide range of applications in agricultural, medicinal, technical, and synthetic chemistry . The development of more environmentally friendly and economically competitive processes for the synthesis of phosphorus-bearing compounds is a current area of focus .
properties
IUPAC Name |
3-(dimethoxyphosphorylmethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12NO3P/c1-13-15(12,14-2)8-10-5-3-4-9(6-10)7-11/h3-6H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJONTDJAWIVSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC1=CC(=CC=C1)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl (3-cyanobenzyl)phosphonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[8-(trifluoromethanesulfonyloxy)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate](/img/structure/B2921270.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]-3-fluorobenzamide hydrochloride](/img/structure/B2921271.png)
![Ethyl 4-[(6,7-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2921274.png)
![8-chloro-2-(2,5-dimethylfuran-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2921275.png)
![[1-(difluoromethyl)-1H-pyrrol-2-yl]methanol](/img/structure/B2921276.png)
![3-benzyl-N-(2,5-dimethoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2921278.png)
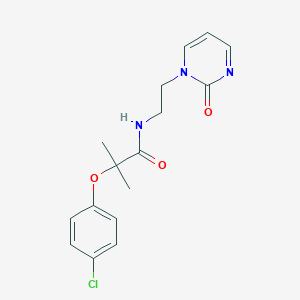
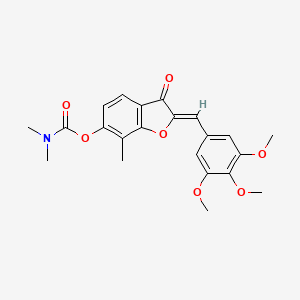
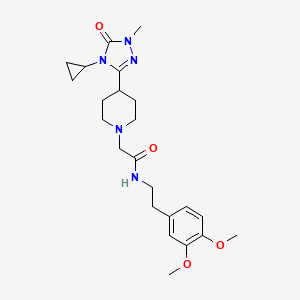
![N-{[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]methylidene}hydroxylamine](/img/structure/B2921286.png)
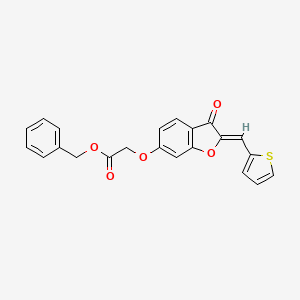
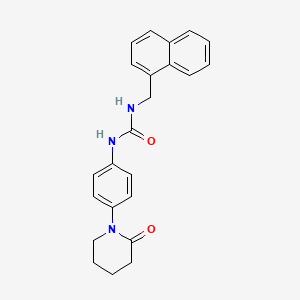
![6-(2-Methoxyphenyl)-2-[1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2921290.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B2921292.png)